Birinapant

Descripción general

Descripción

Birinapant is a synthetic small molecule that is both a peptidomimetic of second mitochondrial-derived activator of caspases (SMAC) and inhibitor of IAP (Inhibitor of Apoptosis Protein) family proteins, with potential antineoplastic activity . It has been investigated for the treatment of Myelodysplastic Syndrome (MDS) and Chronic Myelomonocytic Leukemia (CMML) .

Molecular Structure Analysis

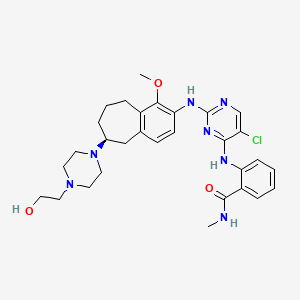

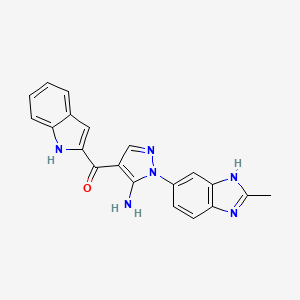

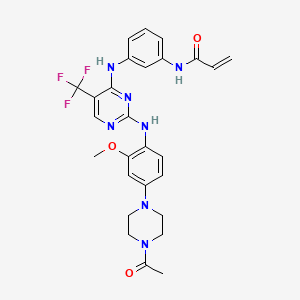

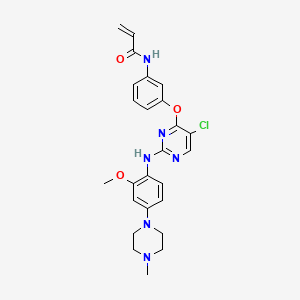

Birinapant’s molecular formula is C42H56F2N8O6 . Its molecular weight is 806.9 g/mol . The IUPAC name for Birinapant is (2 S )- N - [ (2 S )-1- [ (2 R ,4 S )-2- [ [6-fluoro-2- [6-fluoro-3- [ [ (2 R ,4 S )-4-hydroxy-1- [ (2 S )-2- [ [ (2 S )-2- (methylamino)propanoyl]amino]butanoyl]pyrrolidin-2-yl]methyl]-1 H -indol-2-yl]-1 H -indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2- (methylamino)propanamide .

Aplicaciones Científicas De Investigación

Cancer Treatment : Birinapant, a second-generation bivalent antagonist of IAP proteins, has shown promise in clinical development for treating cancer. It stabilizes the cIAP1-BUCR dimer and promotes autoubiquitylation of cIAP1, which correlates with inhibition of TNF-mediated NF-κB activation, caspase activation, and tumor cell killing (Condon et al., 2014).

Anti-Leukemic Activity : Birinapant enhances anti-leukemic activity, particularly when combined with p38 kinase inhibitors. This combination has shown effectiveness against primary acute myeloid leukemia by increasing TNF production in SM-treated cells (Lalaoui et al., 2016).

Radiosensitization in Glioblastoma : Birinapant has been found to enhance the radiosensitivity of glioblastoma cell lines in cell-based assays and tumor models. This is achieved through radiation-induced TNF-α, suggesting a potential role for Birinapant in conjunction with radiation therapy (Cerna et al., 2021).

Apoptosis Resistance in Cancer Cells : Birinapant targets TRAF2-associated cIAPs and abrogates TNF-induced NF-κB activation. It has shown activity in patient-derived xenograft models, supporting its combination with chemotherapies, especially those inducing TNF secretion (Benetatos et al., 2014).

Activity Against Human Melanoma Cells : Birinapant exhibits potent activity against human melanoma cells, especially when combined with TNF-α. It also shows in vivo antitumor activity and is effective against melanoma cell lines with acquired resistance to BRAF inhibitors (Krepler et al., 2013).

Effectiveness in Childhood Acute Lymphoblastic Leukemia (ALL) : Birinapant induces regressions in childhood ALL xenografts expressing TNFα and synergizes with TNFα in vitro. It has shown remission-inducing activity in vivo against ALL xenografts (Smith et al., 2012).

Clinical Trials for Cancer Treatment : Birinapant is currently being evaluated in clinical trials as a potential treatment for various cancers. Its efficacy is enhanced by p38 kinase inhibitors in primary acute myeloid leukemia (Shumeyko, 2016).

Phase I Study for Myelodysplastic Syndrome and Acute Myelogenous Leukemia : A Phase I clinical trial using single agent birinapant in patients with relapsed myelodysplastic syndrome and acute myelogenous leukemia explored its safety and determination of a maximum tolerated dose (Frey et al., 2014).

Safety And Hazards

Propiedades

IUPAC Name |

(2S)-N-[(2S)-1-[(2R,4S)-2-[[6-fluoro-2-[6-fluoro-3-[[(2R,4S)-4-hydroxy-1-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]pyrrolidin-2-yl]methyl]-1H-indol-2-yl]-1H-indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H56F2N8O6/c1-7-33(49-39(55)21(3)45-5)41(57)51-19-27(53)15-25(51)17-31-29-11-9-23(43)13-35(29)47-37(31)38-32(30-12-10-24(44)14-36(30)48-38)18-26-16-28(54)20-52(26)42(58)34(8-2)50-40(56)22(4)46-6/h9-14,21-22,25-28,33-34,45-48,53-54H,7-8,15-20H2,1-6H3,(H,49,55)(H,50,56)/t21-,22-,25-,26-,27-,28-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWRMUKBEYJEIX-DXXQBUJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CC(CC1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)CC6CC(CN6C(=O)C(CC)NC(=O)C(C)NC)O)O)NC(=O)C(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N1C[C@H](C[C@H]1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)C[C@@H]6C[C@@H](CN6C(=O)[C@H](CC)NC(=O)[C@H](C)NC)O)O)NC(=O)[C@H](C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56F2N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30155057 | |

| Record name | Birinapant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

806.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Birinapant | |

CAS RN |

1260251-31-7 | |

| Record name | Birinapant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260251317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Birinapant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11782 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Birinapant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIRINAPANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4Z07B57R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one](/img/structure/B611999.png)